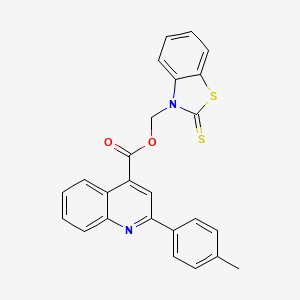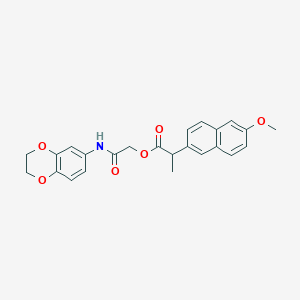![molecular formula C29H29ClN6O2 B10875219 6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one](/img/structure/B10875219.png)
6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Métodos De Preparación
The synthesis of 6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the phenyl and chloro substituents. The piperazine and piperidine moieties are then incorporated through a series of nucleophilic substitution reactions. The final step involves the coupling of the pyrimidine ring to the piperazine moiety under specific reaction conditions .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promising results in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and apoptosis .
Comparación Con Compuestos Similares
6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline: A simpler structure with diverse biological activities.
Pyrimidine derivatives: Known for their antiviral and anticancer properties.
The uniqueness of this compound lies in its complex structure, which allows for multiple points of interaction with biological targets, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C29H29ClN6O2 |
|---|---|
Peso molecular |
529.0 g/mol |
Nombre IUPAC |
6-chloro-4-phenyl-3-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)piperidin-1-yl]-1H-quinolin-2-one |
InChI |
InChI=1S/C29H29ClN6O2/c30-22-9-10-24-23(18-22)25(20-6-2-1-3-7-20)26(27(37)33-24)36-13-4-8-21(19-36)28(38)34-14-16-35(17-15-34)29-31-11-5-12-32-29/h1-3,5-7,9-12,18,21H,4,8,13-17,19H2,(H,33,37) |
Clave InChI |
YFTPXKNLDQBJAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCN(CC5)C6=NC=CC=N6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10875140.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875143.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(naphthalen-2-yl)quinazolin-4(3H)-one](/img/structure/B10875147.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10875160.png)
![5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10875165.png)
![2,4-dichloro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10875178.png)
![[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate](/img/structure/B10875181.png)
![N-cycloheptyl-N~2~-[(2-{[(4-methoxyphenyl)carbonyl]amino}phenyl)carbonyl]isoleucinamide](/img/structure/B10875189.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-4-methoxybenzohydrazide](/img/structure/B10875202.png)


![N-{3-[8-Imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}-N,N-dimethylamine](/img/structure/B10875211.png)
![N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B10875224.png)
